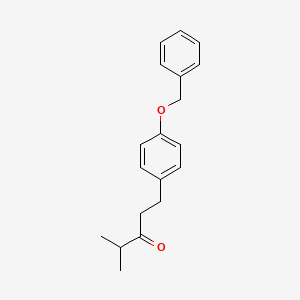

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one

Description

Properties

IUPAC Name |

4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJUQQMGAVBQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The benzyloxy group (-O-Bn) activates the aromatic ring toward electrophilic attack. Acyl chlorides, such as 4-methylpentan-3-one acyl chloride, serve as the electrophilic agent. Aluminum chloride (AlCl₃) catalyzes the reaction by generating the acylium ion (R-C⁺=O), which reacts with the aromatic ring.

Procedure :

- Substrate Preparation : 4-Benzyloxybenzene is synthesized via benzylation of 4-hydroxyphenol using benzyl chloride and potassium carbonate in dimethylformamide (DMF).

- Acylation : A mixture of 4-benzyloxybenzene (1.0 equiv), 4-methylpentan-3-one acyl chloride (1.2 equiv), and AlCl₃ (1.5 equiv) in dichloromethane (DCM) is stirred at 0–5°C for 2 hours. The reaction is quenched with ice-water, and the product is extracted with DCM.

Challenges and Optimization

- Regioselectivity : The benzyloxy group directs acylation to the para position, minimizing ortho byproducts.

- Acyl Chloride Synthesis : 4-Methylpentan-3-one acyl chloride is prepared from the corresponding carboxylic acid using thionyl chloride (SOCl₂). For example, refluxing 4-methylpentan-3-one acid with SOCl₂ produces the acyl chloride, with SO₂ and HCl as gaseous byproducts.

Grignard Reaction-Based Alkylation

Grignard reagents enable nucleophilic addition to carbonyl groups, offering a pathway to construct the branched aliphatic chain. This method is exemplified in a patent describing analogous ketone syntheses.

Reaction Sequence

- Ketone Intermediate : (S)-1-(dimethylamino)-2-methylpentan-3-one (Formula-VIII) is prepared via alkylation of a pre-existing ketone.

- Grignard Addition : The ketone reacts with a benzyloxy-substituted aryl Grignard reagent (e.g., 4-benzyloxyphenylmagnesium bromide) in tetrahydrofuran (THF) at 20–80°C.

Procedure :

- Grignard Reagent Synthesis : 4-Bromophenyl benzyl ether is treated with magnesium in THF under inert atmosphere.

- Nucleophilic Attack : The Grignard reagent is added dropwise to (S)-1-(dimethylamino)-2-methylpentan-3-one, followed by acidic workup to yield the tertiary alcohol intermediate.

- Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC).

Stereochemical Considerations

The Grignard approach preserves stereochemistry at the α-carbon of the ketone, critical for pharmaceutical applications.

Protection/Deprotection Strategy via Hydroxyphenyl Precursors

This two-step method involves synthesizing 1-(4-hydroxyphenyl)-4-methylpentan-3-one followed by benzylation.

Step 1: Friedel-Crafts Acylation of 4-Hydroxyphenol

4-Hydroxyphenol undergoes Friedel-Crafts acylation with ethyl acetoacetate (β-ketoester) in the presence of a Lewis acid (e.g., AlCl₃).

Procedure :

Step 2: Benzylation of the Phenolic -OH

The hydroxyl group is protected using benzyl chloride under basic conditions.

Procedure :

- 1-(4-Hydroxyphenyl)-4-methylpentan-3-one (1.0 equiv), benzyl chloride (1.5 equiv), and K₂CO₃ (2.0 equiv) are stirred in DMF at 80°C for 12 hours.

- The product is purified via distillation or chromatography.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct, single-step synthesis | Requires harsh conditions (AlCl₃) | 65–70% |

| Grignard Reaction | Stereochemical control | Multi-step, sensitive to moisture | 50–60% |

| Protection/Deprotection | High purity, scalable | Two-step process | 70–90% |

Spectroscopic Characterization

Key data for this compound:

- ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 5H, Ar-H), 7.10 (d, J = 8.5 Hz, 2H, Ar-H), 6.90 (d, J = 8.5 Hz, 2H, Ar-H), 5.05 (s, 2H, -OCH₂Ph), 2.70–2.50 (m, 4H, -COCH₂-), 2.10 (s, 3H, -CH₃).

- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C stretch).

Industrial and Pharmacological Relevance

The compound’s discontinued commercial status underscores the need for reliable in-house synthesis. Its structural motifs are prevalent in opioid receptor modulators, highlighting its potential as a pharmacophore.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution. For instance, the benzyloxy group can be removed through catalytic hydrogenation, converting it into a hydroxyl group. Similarly, the ketone can be reduced to an alcohol using sodium borohydride.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate, while reductions could employ lithium aluminum hydride. Substitution reactions might involve halogenation under mild conditions to introduce functional groups at specific sites on the phenyl ring.

Major Products: The oxidation of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one often leads to the formation of carboxylic acids or aldehydes, depending on the conditions. Reduction typically results in the corresponding alcohols.

Scientific Research Applications

Chemical Properties and Structure

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one has the following molecular characteristics:

- Molecular Formula : CHO\

- Molecular Weight : Approximately 282.38 g/mol

- CAS Number : 207737-64-2

The compound's structure can be represented as follows:This compound exhibits notable physical properties typical of organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods, including:

- Grignard Reactions : Utilizing Grignard reagents to introduce the benzyloxy group.

- Palladium-Catalyzed Coupling Reactions : Effective for forming carbon-carbon bonds essential for constructing the compound's framework.

- One-Pot Synthesis Techniques : Streamlined approaches that allow for the simultaneous formation of multiple functional groups, enhancing efficiency in laboratory settings.

These synthetic pathways often employ solvents such as toluene or ether and bases like sodium tert-butoxide to facilitate reactions at varying temperatures, typically between room temperature and 150 °C.

Scientific Research Applications

This compound has several promising applications in scientific research:

- Medicinal Chemistry : The compound is being investigated for its potential biological activities, particularly as a precursor in the synthesis of pharmacologically active compounds. Its structural features may enhance interactions with biological targets such as enzymes or receptors, suggesting potential therapeutic applications .

- Organic Synthesis : As a versatile intermediate, it can serve as a building block for synthesizing more complex molecules, including polyketides and other natural products with significant biological activities .

- Chemical Reference Standard : It is utilized as a reference standard in analytical chemistry to confirm the identity and purity of other chemicals being analyzed. This application underscores its importance in quality control and research validation.

Case Study 1: Synthesis of Polyketide Natural Products

Research indicates that derivatives of this compound can be utilized in the iterative synthesis of polyketide natural products. These compounds are known for their diverse structural characteristics and biological activities, making them valuable targets for drug discovery.

Case Study 2: Biological Evaluation

Molecular docking studies have shown that structurally similar compounds exhibit promising interactions with biological targets such as tubulin. This suggests that this compound may also possess pharmacokinetic properties conducive to therapeutic use, including effective membrane permeability .

Mechanism of Action

The mechanism by which 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one exerts its effects is primarily through interaction with specific molecular targets. The benzyloxy group allows it to engage in pi-stacking interactions with aromatic residues in proteins, influencing binding affinity and activity. The ketone moiety is crucial for forming hydrogen bonds, further stabilizing its interaction with target sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Reactivity Comparisons

- Ketone vs. Enone: The target compound (121108-85-8) exhibits greater stability compared to its enone analog (207737-64-2), which contains a conjugated double bond. The enone’s α,β-unsaturated system enables Michael addition reactions, while the saturated ketone is more inert under basic conditions .

- Branching and Lipophilicity: The butanone derivative (74631-60-0) features an additional phenyl group at position 2, increasing its molecular weight (344.45 g/mol) and lipophilicity. This may reduce aqueous solubility compared to the pentanone analog .

- Functional Group Interconversion: Reduction of the ketone in 121108-85-8 yields a secondary alcohol, whereas oxidation of the enone (207737-64-2) could form epoxides. The carboxylic acid analog (C18H20O3) is amenable to esterification or amide coupling .

Physicochemical Properties

- In contrast, the carboxylic acid analog exhibits higher aqueous solubility at physiological pH .

- Stability: The saturated ketone (121108-85-8) resists tautomerization and oxidation better than the enone (207737-64-2), which may degrade under UV light .

Biological Activity

1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one is an organic compound notable for its unique structural features, including a benzyloxy group and a ketone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

The compound can be synthesized through various methods, such as the Grignard reaction and palladium-catalyzed coupling reactions. The synthesis often employs solvents like toluene or ether and bases such as sodium tert-butoxide, with reaction temperatures ranging from room temperature to 150 °C. The molecular structure can be analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its purity and configuration .

This compound is believed to interact with biological targets, including enzymes and receptors. Such interactions may lead to significant alterations in biochemical pathways, suggesting potential therapeutic applications. Similar compounds have shown pharmacokinetic properties that enable them to cross biological membranes effectively, indicating high gastrointestinal absorption and blood-brain barrier permeability .

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit various biological activities:

- Neuroprotective Effects : Analogues of this compound have been studied for their ability to block N-type calcium channels, demonstrating efficacy in models of seizures and pain relief. For instance, a related compound showed an IC50 of 0.67 µM against N-type calcium channels .

- Enzyme Inhibition : Compounds similar to this compound have been evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases. Some derivatives exhibited promising inhibition rates, suggesting potential use in treating conditions like Alzheimer's disease .

Case Studies

A study involving the synthesis of various benzyloxyaniline analogues highlighted the anticonvulsant properties of related compounds. One specific analogue demonstrated significant efficacy in both in vitro and in vivo models, suggesting that modifications to the benzyloxy group can enhance biological activity .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts acylation : Reacting 4-(benzyloxy)benzene derivatives with 4-methylpentan-3-one in the presence of Lewis acids (e.g., AlCl₃). Solvents like dichloromethane or chloroform are used, with temperature control (40–60°C) to minimize side reactions .

- Acid-catalyzed etherification : Methanol or benzyl alcohol can be introduced via acid catalysts (e.g., H₂SO₄) under moderate temperatures (50–70°C). Reaction time optimization (6–12 hrs) improves benzyloxy group incorporation .

- Green synthesis : Diazotization and coupling reactions under aqueous conditions, using eco-friendly catalysts (e.g., UV light or enzymatic mediators) to reduce waste .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- Spectral characterization : 1D NMR (¹H and ¹³C) to confirm proton environments and carbonyl resonance. IR spectroscopy identifies ketone (C=O stretch at ~1700 cm⁻¹) and benzyl ether (C-O-C at ~1250 cm⁻¹) functional groups .

- Chromatographic methods : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Compare retention times with structurally similar aromatic ketones (e.g., 1-(4-methoxyphenyl) analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- General precautions : Use fume hoods, nitrile gloves, and lab coats. Treat as a potential irritant due to limited toxicity data .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label with GHS "exclamation mark" (H319: eye irritation) pending full toxicological profiling .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale (>10 g) production in academic labs?

- Methodology :

- Continuous flow reactors : Improve reaction homogeneity and heat transfer for Friedel-Crafts acylation. Monitor by inline FTIR to track ketone formation .

- Catalyst screening : Test Brønsted acidic ionic liquids (e.g., [BMIM][HSO₄]) to enhance benzyloxy group introduction while reducing corrosion risks .

Q. What in vitro assays are suitable for probing this compound’s bioactivity (e.g., enzyme inhibition)?

- Methodology :

- Kinetic studies : Use fluorescence-based assays (e.g., COX-2 inhibition) with indomethacin as a positive control. Structural analogs (e.g., 1-(4-methoxyphenyl)-4-methylpentan-3-one) show anti-inflammatory activity, suggesting similar targets .

- Docking simulations : Compare binding affinity with COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on interactions between the ketone group and Arg120/Val523 residues .

Q. How can analytical methods distinguish this compound from structurally similar impurities?

- Methodology :

- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode (m/z 280–300 range). Key fragments include [M+H–C₇H₇O]+ (loss of benzyloxy group) .

- X-ray crystallography : Co-crystallize with thiourea derivatives to resolve stereochemical ambiguities, as demonstrated for related benzyloxy-phenyl ketones .

Q. What computational tools predict this compound’s environmental persistence or biodegradability?

- Methodology :

- EPI Suite : Estimate logP (predicted ~3.2) and biodegradation probability (BIOWIN model). Compare with EPA guidelines for aromatic ketones .

- Molecular dynamics : Simulate hydrolysis rates in aqueous environments (pH 7.4, 37°C) using GROMACS. The benzyloxy group may slow degradation compared to methoxy analogs .

Q. How do substituents (e.g., tert-butyl vs. methyl) on the phenyl ring affect physicochemical properties?

- Methodology :

- QSAR modeling : Correlate logD (octanol-water distribution) with substituent hydrophobicity (π values). Tert-butyl groups increase lipophilicity (logD +0.5) but reduce aqueous solubility .

- Thermal analysis : DSC/TGA to compare melting points (e.g., tert-butyl derivatives show ~20°C higher mp than methyl due to steric stabilization) .

Contradictions and Limitations

- Spectral data : reports IR carbonyl stretches at 1700 cm⁻¹ for methoxy analogs, but benzyloxy groups may shift this due to electron-donating effects. Validate with experimental data .

- Toxicity : Limited ecotoxicological data () necessitates precautionary handling despite structural similarities to non-toxic reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.